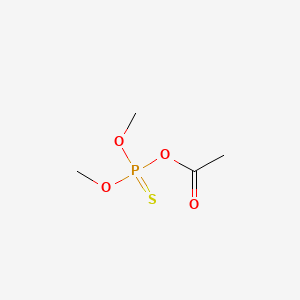

dimethoxyphosphinothioyl acetate

Description

Dimethoxyphosphinothioyl acetate (IUPAC name: Methyl[(Dimethoxyphosphinothioyl)thio]acetate) is an organophosphorus compound with the molecular formula C₅H₁₂O₄PS₃ and CAS number 757-86-8 . Structurally, it features a dimethoxyphosphinothioyl group (S=P(OCH₃)₂) linked via a thioether bond to a methyl acetate moiety. This compound is part of a broader class of organothiophosphates, which are widely used in agrochemicals due to their pesticidal properties.

Properties

IUPAC Name |

dimethoxyphosphinothioyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4PS/c1-4(5)8-9(10,6-2)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEUYNAEAGTUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OP(=S)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187123 | |

| Record name | Acetic acid, anhydride with O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-64-9 | |

| Record name | Acetic acid, anhydride with O,O-dimethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, anhydride with O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethoxyphosphinothioyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phosphorodithioate with methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and controlled pH levels to ensure high yield and purity of the product.

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring consistent quality and minimizing by-products.

Chemical Reactions Analysis

Dimethoxyphosphinothioyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound into phosphine derivatives, which have applications in catalysis and material science.

Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse organophosphorus compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include phosphine oxides, phosphine derivatives, and substituted organophosphorus compounds.

Scientific Research Applications

Dimethoxyphosphinothioyl acetate is an organophosphorus compound with the chemical formula C5H11O4PS2. It features both phosphinothioyl and acetate functional groups, contributing to its chemical properties.

Scientific Research Applications

This compound is used in various scientific research fields:

- Chemistry It serves as a reagent in organic synthesis, particularly for preparing phosphine oxides and other organophosphorus compounds.

- Biology The compound is studied for its potential biological activity, including interactions with enzymes and proteins.

- Medicine Research is ongoing to explore its potential therapeutic applications, especially in developing new drugs and treatments.

- Industry It is used in the production of pesticides, flame retardants, and other industrial chemicals.

Chemical Reactions

This compound participates in chemical reactions such as:

- Oxidation It can be oxidized to form phosphine oxides, useful intermediates in organic synthesis.

- Reduction Reduction reactions can convert it into phosphine derivatives, applicable in catalysis and material science.

- Substitution The acetate group can be substituted with other functional groups, forming diverse organophosphorus compounds.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The products depend on the specific reagents and conditions, often including phosphine oxides, phosphine derivatives, and substituted organophosphorus compounds.

Related Compounds

Other organophosphorus compounds include:

- Malathion Malathion, also known as diethyl[(dimethoxyphosphinothioyl)thio]butanedioate, is a broad-spectrum organophosphate insecticide and acaricide . It inhibits the acetylcholinesterase (AChE) enzyme, disrupting nervous system function . In Canada, it is used on agricultural and non-agricultural sites .

- Phenthoate Also known as dimephenthioate, it can be described as O,O-Dimethyl S-(1-carboethoxybenzyl) dithiophosphate, or Acetic acid, mercaptophenyl-, ethyl ester, S-ester with O,O-dimethyl phosphorodithioate .

- Other Organophosphorus Pesticides These include Disulfoton, Ethion, Ethoprop, Fenamiphos, Fonofos, Methamidophos, Methyl parathion, and Mevinphos . They have varying degrees of toxicity and are used to control pests in agriculture .

Mechanism of Action

The mechanism of action of dimethoxyphosphinothioyl acetate involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Differences

- Backbone and Ester Groups: this compound contains a methyl acetate ester, whereas malathion features a diethyl butanedioate ester . Methacrifos has a methyl propenoate backbone, introducing a double bond that may influence reactivity . Mevinphos replaces the thioether sulfur with an oxygen, forming a phosphate ester, which typically increases neurotoxicity .

- Sulfur Content: this compound and malathion contain two sulfur atoms (one in the phosphinothioyl group and one in the thioether bond), enhancing stability but requiring metabolic activation for pesticidal activity . Methacrifos retains one sulfur atom in the phosphinothioyl group , while mevinphos lacks sulfur in the phosphate core .

Biological Activity

Dimethoxyphosphinothioyl acetate, also known as acetic acid, 2-[(dimethoxyphosphinothioyl)thio]-, ethyl ester, is an organophosphorus compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, and implications for medicinal chemistry and environmental science.

Chemical Structure and Synthesis

This compound features a unique arrangement of functional groups that allows it to participate in various biochemical interactions. The compound can be synthesized through thiolation reactions where thiols are acylated to form thioesters. A common method involves the reaction of carboxylic acids with thiols in the presence of suitable catalysts, often utilizing continuous flow reactors for large-scale synthesis .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , potentially targeting acetylcholinesterase (AChE). This inhibition can lead to the accumulation of acetylcholine in synaptic clefts, mimicking the action of other organophosphorus pesticides like malathion . Such compounds are known for their acute toxicity and have been implicated in numerous poisoning cases .

Table 1: Comparison of Organophosphorus Compounds

| Compound Name | Mechanism of Action | Toxicity Level |

|---|---|---|

| This compound | AChE Inhibition | Moderate to High |

| Malathion | AChE Inhibition | High |

| Profenofos | AChE Inhibition | Moderate to High |

Case Studies and Research Findings

- Toxicity Assessment : A study highlighted the effects of malathion, a related compound, which demonstrated significant toxicity through AChE inhibition. The lethal concentration of malathion in blood ranges from 0.6 to 19 μg/mL, indicating a similar risk profile may be present for this compound due to structural similarities .

- Biodegradation Studies : Research has shown that indigenous bacterial strains can degrade organophosphate compounds like malathion into less toxic metabolites. This suggests a potential pathway for mitigating the environmental impact of this compound through bioremediation strategies .

Implications for Drug Development

The enzyme inhibition properties of this compound make it a candidate for further investigation in drug development. Understanding its interactions with biological systems could lead to insights into new therapeutic pathways and mechanisms . The compound’s ability to interfere with metabolic pathways may also open avenues for developing novel insecticides or therapeutic agents targeting specific enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.